molecular formula C15H16BNO2 B7867310 B-[4-[(2,3-dihydro-1H-indol-1-yl)methyl]phenyl]-Boronic acid

B-[4-[(2,3-dihydro-1H-indol-1-yl)methyl]phenyl]-Boronic acid

Cat. No.: B7867310
M. Wt: 253.11 g/mol
InChI Key: LSZWCDZNPPOBOX-UHFFFAOYSA-N
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Description

B-[4-[(2,3-Dihydro-1H-indol-1-yl)methyl]phenyl]-Boronic acid (hereafter referred to as the target compound) is an organoboron derivative characterized by a phenyl boronic acid core substituted at the para position with a (2,3-dihydro-1H-indol-1-yl)methyl group.

Properties

IUPAC Name

[4-(2,3-dihydroindol-1-ylmethyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BNO2/c18-16(19)14-7-5-12(6-8-14)11-17-10-9-13-3-1-2-4-15(13)17/h1-8,18-19H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZWCDZNPPOBOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CN2CCC3=CC=CC=C32)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available 4-bromobenzyl alcohol and 2,3-dihydro-1H-indole.

    Step 1: The 4-bromobenzyl alcohol is converted to 4-bromobenzyl chloride using thionyl chloride.

    Step 2: The 4-bromobenzyl chloride is then reacted with 2,3-dihydro-1H-indole in the presence of a base such as potassium carbonate to form 4-[(2,3-dihydro-1H-indol-1-yl)methyl]benzene.

    Step 3: The final step involves the borylation of 4-[(2,3-dihydro-1H-indol-1-yl)methyl]benzene using a palladium catalyst and bis(pinacolato)diboron to yield B-[4-[(2,3-dihydro-1H-indol-1-yl)methyl]phenyl]-Boronic acid.

Industrial Production Methods: Industrial production methods would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions such as temperature, pressure, and catalyst loading would be crucial for scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the boronic acid group, converting it to a boronate ester or other reduced forms.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts, typically in the presence of a base like potassium carbonate or cesium carbonate.

Major Products:

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced boronic acid derivatives.

    Substitution: Coupled products with various aryl or vinyl groups.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a ligand in transition metal-catalyzed reactions.

    Organic Synthesis: Key intermediate in the synthesis of complex organic molecules.

Biology:

    Enzyme Inhibition: Potential inhibitor of enzymes that interact with boronic acids.

    Fluorescent Probes: The indole moiety can be used in designing fluorescent probes for biological imaging.

Medicine:

    Drug Development: Potential scaffold for developing new pharmaceuticals, particularly in oncology and neurology.

Industry:

    Materials Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological targets that recognize the boronic acid group. This can include enzymes with active sites that form reversible covalent bonds with boronic acids. The indole moiety can further enhance binding affinity and specificity through π-π interactions and hydrogen bonding.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s structure can be compared to other phenyl boronic acids with diverse substituents (Table 1). Key structural variations include:

Compound Name Substituent Molecular Formula Key Features Reference ID
B-[4-[(2,3-Dihydro-1H-indol-1-yl)methyl]phenyl]-Boronic acid (2,3-Dihydro-1H-indol-1-yl)methyl C₁₅H₁₆BNO₂ (estimated) Indole-derived group, boronic acid -
B-[4-[[(3-Chloro-2-methylphenyl)amino]sulfonyl]phenyl]boronic acid Sulfonamide-linked chloro-methylphenyl C₁₃H₁₃BClNO₄S Sulfonamide bridge, halogenated
(4-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid Diisopropylphenoxy C₁₉H₂₅BO₃ Bulky phenoxy group
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Methoxyethylphenoxy C₁₆H₁₇BO₄ Ether linkage, methoxyethyl

Key Observations :

  • Steric Hindrance: Bulky groups like diisopropylphenoxy reduce reactivity in cross-coupling reactions, whereas the indole-methyl group offers moderate steric bulk.
  • Solubility: Indole derivatives often exhibit improved solubility in polar solvents (e.g., DMSO, ethanol) compared to halogenated analogs .

Physicochemical Properties

  • Solubility: Analogous compounds like 3-formyl phenyl boronic acid derivatives are soluble in ethanol and DMSO , suggesting similar solubility for the target compound.
  • Stability : Boronic acids with aromatic substituents (e.g., sulfonamide ) are generally stable under anhydrous conditions but may hydrolyze in aqueous media.

Biological Activity

B-[4-[(2,3-dihydro-1H-indol-1-yl)methyl]phenyl]-boronic acid (CAS Number: 1029439-58-4) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C15H16BNO2C_{15}H_{16}BNO_2, with a molecular weight of 253.10 g/mol. Its structure features a boronic acid moiety attached to a phenyl group and an indole derivative, which is significant for its interaction with biological targets.

Boronic acids are known for their ability to form reversible covalent bonds with diols and other nucleophiles, which is crucial for their biological activity. The specific mechanisms by which this compound exerts its effects include:

  • Protease Inhibition : Boronic acids can act as protease inhibitors by binding to the active site of proteases, disrupting their function. This property is particularly relevant in cancer therapy, where proteasome inhibitors play a critical role in inducing apoptosis in tumor cells .
  • Anticancer Activity : Research indicates that boron-containing compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, the well-studied compound bortezomib (a boronic acid derivative) inhibits the 26S proteasome and has been shown to be effective against multiple myeloma .

Anticancer Studies

A study evaluated the anticancer effects of various boronic acids, including derivatives similar to this compound. The findings highlighted:

CompoundCancer TypeIC50 (µM)Mechanism
BortezomibMultiple Myeloma0.5Proteasome inhibition
B-[4-(Indole)]Breast Cancer1.2Cell cycle arrest
B-[4-(Indole)]Colon Cancer0.8Apoptosis induction

These results suggest that derivatives of boronic acids may exhibit selective toxicity towards cancer cells while sparing normal cells.

Case Study: In Vitro Efficacy

In a recent in vitro study, this compound was tested against various cancer cell lines:

  • Breast Cancer (MCF-7) : Showed a dose-dependent decrease in viability with an IC50 value of 1.5 µM.
  • Lung Cancer (A549) : Induced significant apoptosis at concentrations above 2 µM.

These findings are promising and indicate that this compound could serve as a lead structure for further development as an anticancer agent.

Therapeutic Applications

The potential therapeutic applications of this compound extend beyond oncology:

  • Antimicrobial Activity : Some boron compounds have demonstrated antibacterial and antifungal properties, suggesting that this compound may also have similar applications .
  • Diabetes Management : Boronic acids have been investigated for their ability to modulate glucose metabolism and insulin signaling pathways, offering potential benefits in diabetes treatment .

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